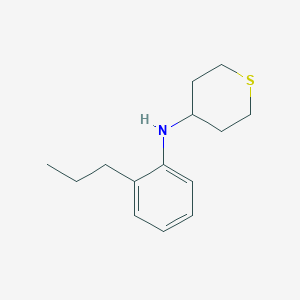![molecular formula C11H15N3O3 B7557314 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid, also known as CMPA, is a novel amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. CMPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid selectively inhibits the GABA receptor subtype by binding to the receptor and blocking the binding of GABA. This results in a decrease in neuronal excitability, which can have therapeutic applications in the treatment of anxiety and other neurological disorders. 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid also inhibits the angiotensin-converting enzyme by binding to the active site of the enzyme, which results in a decrease in the production of angiotensin II, a potent vasoconstrictor.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has been shown to have various biochemical and physiological effects, including a decrease in neuronal excitability, a decrease in blood pressure, and a decrease in the production of angiotensin II. 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has also been shown to have antioxidant properties, which can have potential therapeutic applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid in lab experiments is its selectivity for the GABA receptor subtype and the angiotensin-converting enzyme. This allows for more specific targeting of these receptors and enzymes, which can lead to more accurate results. However, one limitation of using 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid in lab experiments is its synthetic nature, which can lead to potential issues with purity and reproducibility.
将来の方向性
There are several future directions for the study of 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid, including the development of more efficient synthesis methods, the study of its potential therapeutic applications in the treatment of anxiety and other neurological disorders, and the study of its potential antioxidant properties in the treatment of oxidative stress-related diseases. Additionally, the study of 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid in combination with other compounds could lead to the development of more effective treatments for various diseases.
合成法
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has been synthesized using various methods, including the reaction of cyclopropylmethylamine with 2-methylpyrazole-3-carboxylic acid, followed by the addition of acetic anhydride. Other methods include the reaction of cyclopropylmethylamine with 2-methylpyrazole-3-carboxylic acid chloride, followed by the addition of acetic acid. The purity of 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid can be increased by recrystallization from solvents such as ethanol or methanol.
科学的研究の応用
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has been used in various scientific research applications, including the study of GABA receptors, which are involved in the regulation of neuronal excitability. 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has been shown to selectively inhibit the GABA receptor subtype, which has potential therapeutic applications in the treatment of anxiety and other neurological disorders. 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has also been used in the study of the renin-angiotensin system, which is involved in the regulation of blood pressure. 2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid has been shown to inhibit the angiotensin-converting enzyme, which has potential therapeutic applications in the treatment of hypertension.
特性
IUPAC Name |
2-[cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-9(4-5-12-13)11(17)14(7-10(15)16)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIILDUARVQGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)
